An In-Depth Technical Guide to trans-4-Methylcyclohexyl Isocyanate: Structure, Reactivity, and Applications
An In-Depth Technical Guide to trans-4-Methylcyclohexyl Isocyanate: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-methylcyclohexyl isocyanate, a key chemical intermediate in the pharmaceutical and polymer industries. The document delves into its chemical structure, spectroscopic profile, and physicochemical properties. It further explores its synthesis, with a focus on the Curtius rearrangement, and details its reactivity profile, particularly with nucleophiles such as alcohols and amines. A significant portion of this guide is dedicated to its critical role in the synthesis of the antidiabetic drug glimepiride. Safety, handling, and disposal are also covered in detail to ensure its responsible use in a laboratory and industrial setting.
Introduction
trans-4-Methylcyclohexyl isocyanate (CAS No. 32175-00-1) is an aliphatic isocyanate that has garnered significant interest due to its utility as a versatile building block in organic synthesis.[1][2] Its unique structural features, combining a cyclohexane ring with a highly reactive isocyanate group, make it a valuable precursor for a range of chemical entities.[1][2] This guide aims to provide a detailed exploration of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical manufacturing.
Chemical Structure and Properties
The chemical structure of trans-4-methylcyclohexyl isocyanate is characterized by a cyclohexane ring with a methyl group and an isocyanate group positioned in a trans-1,4-configuration. This stereochemistry contributes to the molecule's overall stability and influences its physical properties.[2]
Molecular Formula: C₈H₁₃NO[3]
Molecular Weight: 139.19 g/mol [3]
Appearance: Colorless to pale yellow liquid with a pungent odor.[2]
Boiling Point: Approximately 182 °C[1]
Flash Point: 60 °C[1]
Solubility: Sparingly soluble in chloroform and slightly soluble in methanol.[4]
| Property | Value | Source(s) |
| CAS Number | 32175-00-1 | [5] |
| Molecular Formula | C₈H₁₃NO | [3] |
| Molecular Weight | 139.19 g/mol | [3] |
| Boiling Point | 182 °C | [1] |
| Flash Point | 60 °C | [1] |
| Density | ~1.04 g/cm³ | [4] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band for the asymmetric stretching of the isocyanate group (-N=C=O), typically appearing in the region of 2250-2275 cm⁻¹. The presence of the cyclohexane ring will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a complex pattern of overlapping multiplets in the upfield region (around 1.0-2.0 ppm) corresponding to the protons of the cyclohexane ring. A distinct signal for the methyl group protons would also be present in this region. The proton on the carbon bearing the isocyanate group would likely appear as a multiplet at a more downfield position.
-
¹³C NMR: The carbon of the isocyanate group is highly deshielded and would be expected to appear in the range of 120-125 ppm.[6] The carbons of the cyclohexane ring would appear in the aliphatic region (around 20-50 ppm), with the carbon attached to the isocyanate group being the most downfield of this set. The methyl carbon would be expected at the most upfield position.
Synthesis of trans-4-Methylcyclohexyl Isocyanate
The synthesis of trans-4-methylcyclohexyl isocyanate can be achieved through several routes, with the Curtius rearrangement of trans-4-methylcyclohexanecarboxylic acid being a notable method that avoids the use of highly toxic phosgene.
Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[7] This reaction is known for its versatility and tolerance of various functional groups.[6][7]
Caption: Synthesis of trans-4-methylcyclohexyl isocyanate via Curtius rearrangement.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is a representative procedure based on the principles of the Curtius rearrangement.[8][9][10]
-
Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place trans-4-methylcyclohexanecarboxylic acid in a suitable anhydrous solvent (e.g., toluene). Add thionyl chloride (SOCl₂) dropwise to the stirred solution at room temperature. After the addition is complete, gently heat the mixture to reflux until the evolution of HCl gas ceases.
-
Acyl Azide Formation: Cool the reaction mixture to 0-5 °C. Prepare a solution of sodium azide (NaN₃) in a minimal amount of water and add it dropwise to the stirred solution of the acid chloride. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 1-2 hours at this temperature.
-
Rearrangement to Isocyanate: Carefully separate the organic layer and dry it over anhydrous sodium sulfate. Transfer the dried solution to a new flask equipped for distillation. Slowly heat the solution. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas.
-
Purification: The resulting trans-4-methylcyclohexyl isocyanate can be purified by fractional distillation under reduced pressure.
Phosgenation
Historically, the reaction of the corresponding amine, trans-4-methylcyclohexylamine, with phosgene or a phosgene equivalent like triphosgene has been a common industrial method for isocyanate synthesis.[2][11] However, due to the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety precautions.[11]
Reactivity Profile
The reactivity of trans-4-methylcyclohexyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack.
Reaction with Alcohols to Form Urethanes
Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is the foundation of polyurethane chemistry.[12] The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. The reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance.[12][13]
Caption: General reaction scheme for the formation of a urethane.
Experimental Protocol: Urethane Synthesis
-
In a clean, dry flask, dissolve trans-4-methylcyclohexyl isocyanate in an anhydrous aprotic solvent (e.g., THF or toluene).
-
Add a stoichiometric amount of the desired alcohol to the solution.
-
The reaction can be slow at room temperature and may be heated or catalyzed. Common catalysts include tertiary amines (e.g., triethylamine) or organotin compounds (e.g., dibutyltin dilaurate).
-
Monitor the reaction progress by IR spectroscopy, observing the disappearance of the isocyanate peak around 2270 cm⁻¹.
-
Upon completion, the solvent can be removed under reduced pressure, and the resulting urethane can be purified by recrystallization or chromatography.
Reaction with Amines to Form Ureas
The reaction of isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas.[14] This reaction generally does not require a catalyst.
Caption: Final step in the synthesis of Glimepiride.
Safety and Handling
trans-4-Methylcyclohexyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. [15][16]
| Hazard Class | GHS Classification |
|---|---|
| Flammability | Flammable liquid and vapor (H226) |
| Acute Toxicity | Harmful if swallowed (H302), Fatal if inhaled (H330) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) |
| Sensitization | May cause an allergic skin reaction (H317), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) |
Data sourced from ECHEMI Safety Data Sheet. [15] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of inhalation. [15][16] Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, alcohols, and amines. [15]* Ground and bond containers when transferring material to prevent static discharge. [16] First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [15]* Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention. [15]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [15]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [16]
Conclusion
trans-4-Methylcyclohexyl isocyanate is a valuable and reactive chemical intermediate with significant applications in both the pharmaceutical and polymer industries. Its synthesis, primarily through methods like the Curtius rearrangement, and its predictable reactivity with nucleophiles make it an important tool for organic chemists. Its crucial role in the production of glimepiride underscores its importance in drug development. However, its hazardous nature necessitates strict adherence to safety protocols to ensure its responsible and safe use.
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-
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Cyclohexane, 1-isocyanato-4-methyl-, trans- | C8H13NO | CID 11423635 - PubChem. (URL: [Link])
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trans-4-methyl cyclohexyl isocyanate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
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Lab safety alert: a real case of isocyanate exposure - Polymer Chemistry (RSC Publishing). (2025, June 16). (URL: [Link])
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Synthesis and Characterization of a Novel Polymorph of Glimepiride - Austin Publishing Group. (2022, November 24). (URL: [Link])
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One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (2013, November 6). (URL: [Link])
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4-Methylcyclohexyl Isocyanate - ChemBK. (2024, April 9). (URL: [Link])
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Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl - RSC Publishing. (URL: [Link])
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1-ISOCYANATO-4-METHYLCYCLOHEXANE, TRANS- - precisionFDA. (URL: [Link])
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Curtius Rearrangement | Chem-Station Int. Ed. (2014, April 6). (URL: [Link])
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13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC - NIH. (URL: [Link])
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